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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide

CAS No.: 1243459-80-4

Cat. No.: B577629

Get Quote

2-Chloro-3-hydroxybenzamide presents a distinct challenge due to its asymmetric

substitution pattern on the aromatic ring. This asymmetry renders all six aromatic carbons

magnetically non-equivalent, leading to six discrete signals in the ¹³C NMR spectrum, in

addition to the carbonyl carbon signal.[2] The core task is to assign each of these seven signals

to its corresponding carbon atom in the molecule.

Molecular Structure:

Caption: Numbering scheme for 2-Chloro-3-hydroxybenzamide.

Method 1: Empirical Prediction via Substituent
Chemical Shift (SCS) Effects
This classical method relies on the principle that each substituent on a benzene ring induces a

predictable shift in the resonance of the ipso (the carbon to which it is attached), ortho, meta,

and para carbons relative to the chemical shift of benzene (δ ≈ 128.5 ppm).[3] The effects of

the chloro (-Cl), hydroxyl (-OH), and carboxamide (-CONH₂) groups are analyzed to predict the

chemical shift of each aromatic carbon.
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Causality Behind Substituent Effects:
Electronegativity and Inductive Effects: Highly electronegative atoms like Cl and O pull

electron density through the sigma bond network, deshielding nearby carbons and shifting

their signals downfield (to higher ppm values).[4][5]

Resonance Effects: Substituents with lone pairs, such as -OH and the nitrogen in -CONH₂,

can donate electron density into the π-system of the ring. This increases electron density

(shielding) primarily at the ortho and para positions, shifting their signals upfield (to lower

ppm values).[4] Conversely, electron-withdrawing groups with π-bonds, like -CONH₂,

withdraw π-electron density, deshielding the ortho and para positions.[6]

Predicted Chemical Shift Ranges and Assignments:
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Carbon
Attached
Substituent

Expected SCS
Effects & Rationale

Predicted δ (ppm)

C7 (C=O) Amide Carbonyl

Carbonyl carbons are

highly deshielded due

to the electronegative

oxygen. In

benzamides, this

signal typically

appears significantly

downfield.[1][7]

165 - 175

C1 -CONH₂ (ipso)

The amide group is

electron-withdrawing.

The ipso-carbon

experiences a

moderate downfield

shift.[1]

132 - 138

C2 -Cl (ipso)

The chloro group is

strongly

electronegative,

causing a significant

downfield shift for the

carbon it is attached

to.

130 - 135

C3 -OH (ipso)

The hydroxyl group is

strongly electron-

donating via

resonance but

electronegative

inductively. The

resonance effect

dominates, causing a

very large downfield

shift for the ipso-

carbon.

150 - 158
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C4 -

para to -Cl and ortho

to -OH. The strong

shielding (upfield shift)

from the ortho -OH

group is expected to

be the dominant

effect.

115 - 122

C5 -

meta to both -Cl and -

OH, and para to -

CONH₂. The para

deshielding from -

CONH₂ and meta

effects will result in a

downfield shift relative

to benzene.

130 - 135

C6 -

ortho to -CONH₂ and

meta to -OH. The

deshielding effect

from the ortho amide

group is expected to

be significant.

125 - 130

Summary Table of Predicted Assignments:
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Assigned Carbon Predicted δ (ppm) Justification

C7 (C=O) ~170 Typical benzamide carbonyl.[1]

C3 ~155
Ipso-carbon to the strongly

activating -OH group.

C1 ~135
Ipso-carbon to the -CONH₂

group.

C2 ~133
Ipso-carbon to the

electronegative -Cl group.

C5 ~132
Para to the electron-

withdrawing -CONH₂ group.

C6 ~128
Ortho to the electron-

withdrawing -CONH₂ group.

C4 ~118
Ortho to the strongly electron-

donating -OH group.

Method 2: Comparative Analysis with Analogous
Structures
This method enhances the confidence of SCS predictions by comparing them to experimentally

determined chemical shifts of similar molecules. For instance, comparing our predictions to the

known spectrum of 2-chlorobenzoic acid or 3-hydroxybenzamide can validate the influence of

individual substituents.
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Analogous Compound
Relevant Carbon & Shift
(ppm)

Implication for 2-Chloro-3-
hydroxybenzamide

Benzamide[8]

C=O (~169), C-ipso (~134), C-

ortho (~128), C-meta (~129),

C-para (~132)

Provides a baseline for the -

CONH₂ group's influence.

2-Chlorobenzoic Acid[9] C-Cl (~133)
Supports the predicted

chemical shift for C2.

3-Hydroxybenzoic Acid C-OH (~157)

Reinforces the significant

downfield shift predicted for

C3.

2-Chloro-5-

hydroxybenzaldehyde[10]

Aromatic region shows signals

influenced by both -Cl and -

OH.

While not identical, the overall

pattern of shifts in a similarly

substituted ring provides a

valuable cross-reference.

By triangulating data from these related structures, the assignments derived from SCS effects

gain a stronger empirical grounding. For example, the observation that the ipso-carbon of the

hydroxyl group in 3-hydroxybenzoic acid is significantly downfield (~157 ppm) strongly supports

assigning the lowest-field aromatic signal in our target molecule to C3.

Method 3: In-Silico Computational Prediction
The advent of accurate and accessible computational chemistry software allows for the

prediction of NMR spectra from first principles.[11] Methods like Density Functional Theory

(DFT) with the Gauge-Including Atomic Orbital (GIAO) approach can calculate the magnetic

shielding tensors for each nucleus, which are then converted into chemical shifts.

Experimental Protocol: In-Silico ¹³C NMR Prediction
Structure Optimization: The 3D structure of 2-Chloro-3-hydroxybenzamide is first optimized

to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and

basis set (e.g., 6-31G(d,p)).
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NMR Calculation: A GIAO-DFT calculation is performed on the optimized geometry to

compute the absolute shielding values (σ).

Chemical Shift Conversion: The calculated shielding values are converted to chemical shifts

(δ) by referencing them against the shielding of a standard, typically Tetramethylsilane

(TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample

Solvent Effects (Optional but Recommended): For higher accuracy, calculations can be

performed using a continuum solvation model (e.g., PCM) to simulate the solvent used in the

experiment (e.g., DMSO-d₆ or CDCl₃).[12]

Input Phase

Computational Phase

Output & Analysis

Build 3D Structure of
2-Chloro-3-hydroxybenzamide

Geometry Optimization
(e.g., B3LYP/6-31G*)

GIAO-DFT NMR Calculation
(Shielding Tensors)

Convert Shielding to
Chemical Shifts (δ)

Calculate TMS Shielding
(Same Level of Theory)

Generate Predicted
¹³C NMR Spectrum

Click to download full resolution via product page

Caption: Workflow for in-silico ¹³C NMR spectrum prediction.
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Comparison of Methodologies:
Feature SCS Prediction

Analog
Comparison

In-Silico
Calculation

Speed Fast Moderate
Slow (Computationally

Intensive)

Cost Free
Requires access to

databases

Requires

software/computation

al resources

Accuracy

Good for relative

order, less so for

absolute values

High, but depends on

the availability of close

analogs

Can be highly

accurate (<2 ppm

error) with proper

methodology.[11]

Key Advantage
Excellent for initial,

rapid assessment

Empirically grounded

in real data

Provides a complete,

quantitative prediction

for novel structures

Limitation

Fails with complex

electronic interactions

or steric effects

Suitable analogs may

not exist

Accuracy is highly

dependent on the

level of theory and

conformational

sampling

Experimental Verification: A Self-Validating Protocol
While predictive methods are powerful, experimental verification remains the gold standard.

Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and

HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment.

Experimental Protocol: Acquiring ¹³C NMR Data
Sample Preparation: Dissolve ~10-20 mg of 2-Chloro-3-hydroxybenzamide in ~0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, as the amide and hydroxyl protons are

exchangeable).[1]
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¹³C Spectrum Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. This

provides the chemical shifts of all unique carbons as singlets.[1]

DEPT-135 Acquisition: Run a DEPT-135 experiment. This will show CH and CH₃ signals as

positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C1, C2, C3, and

C7) will be absent. This helps distinguish protonated from non-protonated carbons.

HSQC Acquisition: This 2D experiment correlates each carbon with its directly attached

proton(s). It will definitively link the signals for C4, C5, and C6 to their corresponding ¹H NMR

signals.

HMBC Acquisition: This 2D experiment shows correlations between carbons and protons

that are two or three bonds away. This is crucial for assigning the quaternary carbons. For

example, the proton on C6 should show a correlation to the carbonyl carbon (C7) and to C2,

confirming their positions relative to the protonated carbons.

1D NMR Experiments

2D NMR Experiments

Assignment
¹³C Spectrum

(All Carbon Signals)

Assign Protonated
Carbons (C4, C5, C6)

DEPT-135
(Identifies CH vs. Cq)

HSQC
(¹JCH Correlations)

HMBC
(ⁿJCH Correlations, n=2,3)

Assign Quaternary
Carbons (C1, C2, C3, C7)

Final Validated
Structure

Click to download full resolution via product page

Caption: Logical workflow for experimental NMR structure elucidation.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pdf.benchchem.com/1587/Application_Note_1H_and_13C_NMR_Characterization_of_Benzamides_for_Pharmaceutical_Research_and_Development.pdf
https://www.benchchem.com/product/b577629/docs?utm_src=pdf-body-img#the-challenge-assigning-the-2-chloro-3-hydroxybenzamide-spectrum
https://pdf.benchchem.com/1587/Application_Note_1H_and_13C_NMR_Characterization_of_Benzamides_for_Pharmaceutical_Research_and_Development.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577629?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The assignment of the ¹³C NMR spectrum for 2-Chloro-3-hydroxybenzamide is best

approached through a synergistic combination of methodologies. Empirical prediction based on

substituent effects provides a rapid and logical starting point. This initial hypothesis is then

strengthened by comparison with known data from analogous compounds and can be

quantitatively validated through in-silico computational predictions. Ultimately, these predictive

methods serve as a powerful guide for the definitive assignment using a suite of 1D and 2D

NMR experiments, which constitute the final, authoritative proof of structure. This integrated

workflow represents a robust, self-validating system essential for accuracy and trustworthiness

in modern chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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